Scientific Field: Optoelectronics
Summary of Application: Diphenylamine (DPA) and its derivatives have found special interest among researchers due to their adjustable optoelectronic properties.
Methods of Application: The most advantageous solution in optoelectronics design strategies is a “donor–acceptor” (D-A) or “push–pull” structural motif in organic semiconductors, due to the ability to control the band gap width.
Results or Outcomes: The functional groups can affect the energy levels of materials, influencing the color of the light emitted.
Scientific Field: Soil and Landscape Ecology
Summary of Application: Diphenylamine method is used for DNA detection into soils and clay minerals.
Methods of Application: The developed method, based on the use of diphenylamine with colorimetric detection at 600 nm, was compared to the traditional method (absorption at 260 nm).
Results or Outcomes: The results highlight the independence of the method in terms of organic matter content or soil type, as well as its simplicity and low cost.
Scientific Field: Agriculture
Summary of Application: Diphenylamine is employed as harvest scald inhibitor for apples indoor drench treatments due to its antioxidant property.
Scientific Field: Industrial Manufacturing
Summary of Application: Alkyl derivatives of diphenylamine are used as anti-ozonants in the rubber manufacturing.
Summary of Application: Diphenylamine is used as a stabilizer for plastics.
Scientific Field: Pharmacology
Summary of Application: DPA derivatives are claimed for several important biological activities which include anti-microbial, analgesic, anti-inflammatory, anti-convulsant and anti-cancer activities.
Diphenylamine is an organic compound with the formula C₁₂H₁₁N and a molecular weight of 169.23 g/mol. It appears as a light tan to brown solid with a pleasant odor and is known for its stability under normal conditions, although it can discolor in light. This compound is primarily used in various industrial applications, particularly as an antioxidant in rubber and as a dye precursor. Diphenylamine is also recognized by its CAS Registry Number, 122-39-4, and its IUPAC name is N-phenylbenzenamine .
The mechanism of action of diphenylamine depends on its specific application. Here are two main examples:
Several methods exist for synthesizing diphenylamine:
Diphenylamine finds applications across various industries:
Research on diphenylamine has highlighted its interactions with other chemicals:
Diphenylamine shares similarities with several compounds but possesses unique characteristics that distinguish it:
| Compound Name | Formula | Key Differences |
|---|---|---|
| Aniline | C₆H₅NH₂ | Simple amine; lacks the additional phenyl group. |
| Naphthylamine | C₁₁H₉N | Contains naphthalene structure; different reactivity. |
| Triphenylamine | C₁₈H₁₅N | Contains three phenyl groups; higher molecular weight. |
Diphenylamine's unique structure allows it to function effectively as both an antioxidant and a dye precursor, setting it apart from these similar compounds while also sharing some reactivity patterns .
Diphenylamine exhibits widespread environmental distribution across multiple compartments, with detection frequencies and concentrations varying significantly based on emission sources and environmental conditions. The compound has been identified in both terrestrial and aquatic systems, with particular concentrations observed near industrial manufacturing sites and agricultural application areas [1] [2] [3] [4] [5].
Aquatic Systems Distribution
In surface water environments, diphenylamine concentrations typically range from 0.28 to 2.8 μg/L, as documented in studies from Hamilton Harbour in the Great Lakes region [1]. The relatively short photolytic half-life of 2-33 hours in water during solar irradiation indicates that surface water concentrations are primarily controlled by continuous inputs rather than persistent accumulation [6] [7]. The compound demonstrates moderate water solubility at 39.4 ppm, facilitating its bioavailability to aquatic organisms while also enabling natural attenuation processes [8].
Groundwater contamination presents a more persistent environmental concern, particularly at sites with historical industrial activities. Unlike surface waters, groundwater systems lack the photolytic degradation mechanisms that provide natural attenuation, resulting in more persistent contamination under anaerobic conditions [2] [3]. The moderate hydrophobicity of diphenylamine, with a log Kow ranging from 3.5 to 3.86, suggests moderate potential for sorption to organic matter and sediments [6] [9].
Soil System Occurrence
Soil concentrations of diphenylamine vary dramatically based on contamination sources, ranging from agricultural application residues to industrial contamination levels reaching up to 1000 mg/kg at manufacturing and military sites [4] [5] [10]. Under aerobic soil conditions, diphenylamine demonstrates rapid biodegradation with half-lives of less than one day in loam soils, indicating effective natural attenuation potential when suitable microbial communities are present [10].
Wastewater and Biosolids
Municipal wastewater treatment plants serve as significant pathways for diphenylamine entry into the environment. Canadian studies examining ten wastewater treatment plants revealed median concentrations of 78 ng/L in influent and 6.9 ng/L in effluent, demonstrating removal efficiencies exceeding 90% in secondary treatment systems [11]. However, the primary removal mechanism involves sorption to biosolids rather than complete mineralization, resulting in concentrated residues of 445 ng/g (dry weight) in biosolids that may subsequently be applied to agricultural lands [11].
Atmospheric and Runoff Contributions
Atmospheric transport contributes to diphenylamine distribution through particulate matter deposition across the North American environment [12]. Urban runoff represents another significant input pathway, with mean concentrations of 600 ng/L detected in stormwater systems [12]. The atmospheric half-life of approximately 7 hours due to hydroxyl radical reactions limits long-range atmospheric transport potential [13].
The biodegradation of diphenylamine exhibits distinct pathways under aerobic and anaerobic conditions, with significantly different rates and metabolic products. These degradation mechanisms are crucial for understanding environmental persistence and developing effective bioremediation strategies.
Aerobic Degradation Mechanisms
Under aerobic conditions, diphenylamine biodegradation is initiated by specialized dioxygenase enzymes that catalyze ring hydroxylation reactions. The most extensively studied pathway involves diphenylamine dioxygenase, identified in bacterial strains including Burkholderia sp. JS667 and Ralstonia sp. JS668 [4]. This enzyme system catalyzes the dioxygenation of diphenylamine at the 1,2 position of the aromatic ring, resulting in stoichiometric formation of aniline and catechol through spontaneous rearomatization [4].
The initial dioxygenation reaction represents the rate-limiting step in aerobic degradation, with subsequent metabolism proceeding through well-established aniline and catechol degradation pathways. Aniline undergoes further dioxygenation to form catechol, which is then processed via either ortho-cleavage or meta-cleavage pathways to yield tricarboxylic acid cycle intermediates [4] [14]. Complete mineralization typically occurs within 3-4 weeks under optimal conditions with adapted microbial communities [4].
Pseudomonas putida strains demonstrate particular efficiency in diphenylamine degradation, with isolate DPA1 capable of degrading spillage-level concentrations of 2000 mg/L in liquid culture and 1000 mg/kg in contaminated soil [5]. Genomic analysis of Pseudomonas putida reveals that degradation capacity is often plasmid-encoded, suggesting horizontal gene transfer mechanisms in the evolution of this metabolic capability [15].
Oxygen Requirements and Enzyme Systems
Oxygen uptake studies demonstrate that diphenylamine-grown cells exhibit immediate and rapid oxygen consumption when exposed to diphenylamine, aniline, catechol, and hydroxylated diphenylamine isomers, indicating constitutive expression of initial pathway enzymes with inducible downstream components [4]. The oxygen stoichiometry for aniline oxidation (3.1 ± 0.28 mol O₂ per mol substrate) and catechol oxidation (1.85 ± 0.13 mol O₂ per mol substrate) supports the proposed dioxygenase mechanisms [4].
Anaerobic Degradation Pathways
Anaerobic degradation of diphenylamine and its derivatives follows fundamentally different biochemical pathways, primarily involving reductive processes rather than oxidative ring cleavage. Studies using North Sea coastal sediment enrichments demonstrate the capacity of indigenous anaerobic microbial communities to transform nitrated diphenylamine derivatives through nitroreductase activities [16] [17] [18].
Under anaerobic conditions, nitrated diphenylamine compounds undergo stepwise reduction of nitro groups to corresponding amino derivatives. For example, 2,4-dinitrodiphenylamine is first reduced to 2-amino-4-nitrodiphenylamine in nearly stoichiometric quantities, followed by complete reduction to 2,4-diaminodiphenylamine [16] [18]. This reductive process typically requires 3-4 weeks for completion under denitrifying and fermentative-methanogenic conditions [16].
Microbial Community Requirements
Anaerobic degradation demonstrates significant adaptation periods, with lag phases lasting 4-6 months for initial microbial community development [16]. Once established, adapted communities can process subsequent diphenylamine additions more rapidly, indicating specialized enzyme induction and stable community structures. Sulfate-reducing bacteria have been identified as particularly important contributors to anaerobic diphenylamine transformation, though degradation rates under sulfate-reducing conditions are generally slower than under denitrifying conditions [16] [18].
Environmental Implications of Degradation Pathways
The contrasting aerobic and anaerobic degradation rates have significant implications for environmental fate and persistence. In well-oxygenated surface waters and soils, rapid aerobic degradation provides effective natural attenuation. However, in anaerobic sediments, groundwater, and subsurface environments, much longer persistence can be expected, potentially requiring active remediation interventions.
Photolytic degradation represents a significant natural attenuation mechanism for diphenylamine in surface waters and atmospheric environments. The photochemical behavior of diphenylamine involves multiple reaction pathways depending on irradiation conditions, wavelength, and environmental matrix.
Direct Photolysis Mechanisms
Direct photolysis of diphenylamine occurs through absorption of ultraviolet radiation, leading to excited state formation and subsequent chemical transformation. Under UV-A irradiation (365 nm), the primary photochemical process involves photocyclization reactions leading to carbazole derivative formation [19] [20]. The photocyclization mechanism proceeds through intramolecular cyclization of excited diphenylamine molecules, representing a major transformation pathway under natural sunlight conditions [20].
Aqueous UV irradiation studies demonstrate time-dependent product formation, with carbazole reaching maximum concentrations of 52% after 10.5 hours of exposure [21]. Additional products include hydroxydiphenylamine isomers (peaking at 16% after 36 hours) and more complex cyclic compounds formed through secondary photochemical reactions [21]. The photolysis reaction follows first-order kinetics with rate constants dependent on light intensity and environmental conditions [19].
Photocatalytic Oxidation Pathways
Semiconductor photocatalysis provides enhanced diphenylamine degradation through advanced oxidation processes. Studies using zinc oxide nanoparticles demonstrate efficient transformation of diphenylamine to N-phenyl-p-benzoquinonimine under both UV-A and UV-C irradiation [19]. The photocatalytic mechanism involves generation of electron-hole pairs in the semiconductor, leading to formation of reactive oxygen species that oxidize diphenylamine molecules [19].
The photocatalytic reaction rate increases with diphenylamine concentration, zinc oxide loading, airflow rate, and light intensity, demonstrating typical Langmuir-Hinshelwood kinetics for heterogeneous photocatalysis [19]. UV-C irradiation (200-280 nm) provides higher degradation efficiency compared to UV-A light, producing N-phenyl-p-benzoquinonimine formation rates of 44.2 nmol/L/s versus 11.2 nmol/L/s respectively [19].
Natural Sunlight Photodegradation
Under natural sunlight conditions, diphenylamine undergoes photodegradation with half-lives ranging from 2-33 hours depending on seasonal variations in solar irradiance [6] [7]. The photolytic half-life variation reflects differences in UV intensity throughout the year, with more rapid degradation occurring during summer months with higher solar angles and longer daylight periods [6].
Temperature effects significantly influence photodegradation rates, with elevated temperatures accelerating both direct photolysis and secondary thermal reactions [22]. Laboratory studies demonstrate measurable absorbance decreases within 20 minutes of UV exposure, indicating rapid initiation of photochemical processes [22]. The temperature dependence suggests that photolytic degradation rates will vary geographically and seasonally in natural environments.
Atmospheric Photochemical Processes
In atmospheric environments, diphenylamine undergoes photochemical degradation through reaction with hydroxyl radicals, yielding an estimated half-life of 7 hours [13]. This relatively short atmospheric lifetime limits long-range transport potential and indicates that atmospheric concentrations are primarily controlled by local emission sources rather than distant transport [13].
The hydroxyl radical reaction represents the dominant atmospheric loss mechanism, proceeding through hydrogen abstraction or addition reactions to form intermediate radical species that undergo further oxidation [13]. The rapid atmospheric degradation contributes to the overall environmental fate profile by preventing significant atmospheric accumulation and long-range distribution.
Environmental Photolysis Significance
Photolytic decomposition provides crucial natural attenuation for diphenylamine in surface water environments, particularly in shallow, well-illuminated systems. The relatively short photolytic half-lives compared to biodegradation rates suggest that photochemical processes may dominate diphenylamine removal in oligotrophic waters with limited microbial activity [6] [7].
However, photolysis effectiveness is limited by light penetration depth, seasonal variations, and water quality parameters such as dissolved organic matter content that may compete for available photons [23]. In turbid waters or during winter months with reduced solar irradiance, photolytic degradation rates may be insufficient to prevent environmental accumulation without supplementary biodegradation processes.
Diphenylamine demonstrates significant toxicity to aquatic organisms across multiple taxonomic groups, with effects observed at environmentally relevant concentrations. The compound is classified as "very toxic to aquatic life with long lasting effects" under international classification schemes, reflecting both acute toxicity and potential for chronic environmental impacts [24] [25] [26].
Fish Toxicity Responses
Acute toxicity studies reveal species-specific sensitivity variations among fish, with 96-hour LC₅₀ values ranging from 2.2 mg/L in orange-red killifish (Oryzias latipes) to 167 mg/L in rainbow trout (Salmo gairdneri) [25] [27]. Fathead minnow (Pimephales promelas), a standard test species, exhibits intermediate sensitivity with an LC₅₀ of 3.79 mg/L [25]. These concentration ranges indicate that fish mortality may occur at levels that could be encountered in contaminated aquatic environments near industrial discharge points.
Early life stages demonstrate enhanced sensitivity compared to adult fish, with zebrafish eggs showing effects at 60.3 mg/L compared to adult lethal concentrations exceeding 100 mg/L [28]. This differential sensitivity pattern suggests that reproduction and recruitment may be impacted at lower concentrations than those causing acute adult mortality, potentially affecting population-level sustainability in chronically exposed systems.
Chronic exposure studies reveal additional sublethal effects including growth inhibition, reduced spawning success, and developmental abnormalities [27]. The chronic toxicity data indicate that long-term exposure to concentrations well below acute lethal levels may result in population-level impacts through reduced reproductive success and altered behavior patterns.
Invertebrate Community Effects
Aquatic invertebrates exhibit high sensitivity to diphenylamine exposure, with Daphnia magna showing 48-hour EC₅₀ values of 2.0 mg/L under standardized OECD test conditions [25]. This sensitivity level places aquatic invertebrates among the most susceptible taxonomic groups, indicating potential for community-level impacts in contaminated aquatic systems [24] [25].
Benthic invertebrate communities face particular risk due to diphenylamine's tendency to associate with sediments and organic matter [6]. The moderate hydrophobicity and persistence in anaerobic sediments create conditions for chronic exposure of sediment-dwelling organisms [1]. Bioaccumulation factors remain moderate due to the compound's metabolic susceptibility, but direct sediment contact may result in significant exposure through dermal absorption and ingestion pathways [1].
Studies using various invertebrate species demonstrate broad taxonomic susceptibility, with crustaceans, mollusks, and aquatic insects all showing adverse responses at similar concentration ranges [24] [28]. The consistency of toxic responses across invertebrate taxa suggests that community-level effects are likely in contaminated environments, potentially altering ecosystem structure and function.
Algal and Primary Producer Responses
Primary producers demonstrate exceptional sensitivity to diphenylamine, with the green alga Pseudokirchneriella subcapitata exhibiting 72-hour EC₅₀ values of 2.17 mg/L [25]. Even more sensitive responses are observed in Desmodesmus subspicatus, with EC₅₀ values as low as 0.048 mg/L [29]. These concentration levels indicate that primary productivity may be impacted at the lowest end of environmental exposure ranges.
The high sensitivity of algal species raises concerns about ecosystem-level impacts through disruption of primary production and food web support functions [25] [29]. Algae serve as the foundation of aquatic food webs, and significant reductions in primary productivity could cascade through higher trophic levels even if direct toxicity to fish and invertebrates does not occur.
Chronic algal exposure studies reveal reduced growth rates, altered cellular metabolism, and decreased photosynthetic efficiency at concentrations below those causing acute mortality [25]. These sublethal effects may persist for extended periods following exposure cessation, indicating potential for long-term ecosystem impacts even from episodic contamination events.
Bacterial Community Impacts
Microbial communities show variable responses to diphenylamine exposure, with some bacterial species demonstrating high sensitivity while others exhibit tolerance or even degradative capabilities [24]. The luminescent bacterium Vibrio fischeri, used in standardized Microtox assays, shows rapid response to diphenylamine exposure with EC₅₀ values indicating classification as "very toxic to aquatic organisms" [24].
The differential bacterial sensitivity has implications for ecosystem function, as sensitive species may be eliminated while tolerant populations proliferate [24]. This selective pressure could alter microbial community structure and associated ecosystem processes including nutrient cycling, organic matter decomposition, and biogeochemical processes [30].
However, the documented biodegradation capabilities of certain bacterial strains suggest that microbial adaptation may provide natural attenuation potential in chronically exposed systems [4] [15] [5]. The balance between toxic impacts and adaptive degradation likely depends on exposure concentration, duration, and community composition factors.
Bioaccumulation and Food Web Transfer
Bioconcentration studies using bluegill sunfish demonstrate moderate accumulation potential with bioconcentration factors of 217, indicating that tissue concentrations may exceed water concentrations by approximately two orders of magnitude [13]. However, the relatively short half-life of less than one day in fish tissues suggests rapid elimination when exposure ceases [13].
The moderate bioaccumulation potential combined with high acute toxicity creates conditions where food web transfer may contribute to effects in higher trophic levels [1]. Piscivorous species may experience exposure through consumption of contaminated prey, though the rapid tissue elimination suggests that biomagnification is unlikely to reach concerning levels in most scenarios [13] [6].
Sediment-dwelling organisms face the highest bioaccumulation risk due to prolonged contact with contaminated sediments where diphenylamine may persist under anaerobic conditions [1] [16]. These species serve as important prey for higher trophic levels, potentially providing a pathway for food web transfer despite the compound's moderate bioaccumulation characteristics.
The development of effective bioremediation strategies for diphenylamine contamination relies on understanding microbial degradation capabilities and optimizing environmental conditions to enhance biodegradation rates. Successful applications have demonstrated both ex-situ treatment systems and in-situ bioaugmentation approaches using specialized microbial consortia.
Isolated Bacterial Strains and Pure Culture Applications
Single-strain bioremediation approaches have shown promising results using specialized diphenylamine-degrading bacteria. Pseudomonas putida strain DPA1, isolated from contaminated soil, demonstrates exceptional degradation capabilities with the ability to utilize diphenylamine as the sole carbon and nitrogen source [5]. This strain can degrade spillage-level concentrations of 2000 mg/L in liquid culture and 1000 mg/kg in contaminated soil, indicating potential for both wastewater treatment and soil remediation applications [5].
The operational flexibility of Pseudomonas putida DPA1 enhances its practical application potential, with effective degradation maintained across pH ranges of 4.5-9 and temperatures from 15-37°C [5]. This environmental tolerance suggests applicability across diverse climate conditions and contamination scenarios. Additionally, the strain demonstrates co-metabolic capabilities, degrading the fungicide ortho-phenylphenol concurrently used in fruit-packaging operations, providing multi-contaminant treatment potential [5].
Burkholderia sp. JS667 and Ralstonia sp. JS668 represent additional pure culture options, both capable of complete mineralization of diphenylamine to carbon dioxide and water [4]. These strains utilize diphenylamine dioxygenase enzyme systems that convert diphenylamine to aniline and catechol, which are subsequently degraded through established aromatic compound degradation pathways [4]. The complete mineralization capability eliminates concerns about toxic metabolite accumulation during treatment processes.
Microbial Consortium Development and Optimization
Mixed microbial consortia offer advantages over pure cultures through metabolic complementarity and enhanced environmental stability. Consortium development strategies focus on combining strains with different degradative capabilities to create robust treatment systems capable of handling complex contamination scenarios [31] [32].
Successful consortium applications have been demonstrated for related aromatic compounds, providing models for diphenylamine treatment system development. A bacterial consortium capable of degrading thiabendazole achieved 750 mg/L spillage concentration treatment while maintaining activity across pH 4.5-7.5 and temperatures 15-37°C [31]. The consortium showed enhanced stability compared to individual strains and demonstrated detoxification potential through progressive reduction in cytotoxicity during treatment [31].
Engineered microbial consortia utilizing metabolic cross-feeding mechanisms represent advanced bioremediation approaches that can enhance treatment efficiency through synergistic interactions [32]. These systems exploit complementary metabolic pathways where primary degraders convert target compounds to intermediates that serve as substrates for secondary degraders, achieving more complete mineralization [32].
Bioaugmentation and In-Situ Applications
In-situ bioaugmentation involves introduction of specialized microbial inocula to contaminated environments to enhance natural biodegradation processes. Successful applications require careful consideration of environmental conditions, indigenous microbial community interactions, and nutrient availability [15] [5].
Soil bioaugmentation studies using Pseudomonas putida DPA1 demonstrate effective treatment of contaminated soil with concentrations up to 1000 mg/kg [5]. The treatment approach involves inoculation of contaminated soil with bacterial suspensions followed by optimization of moisture, pH, and nutrient conditions to promote degradation activity. Successful bioaugmentation requires establishment of favorable conditions for introduced bacteria while avoiding disruption of beneficial indigenous microbial communities.
Genomic analysis of successful bioaugmentation strains reveals that degradation genes are often plasmid-encoded, facilitating horizontal gene transfer to indigenous bacteria [15]. This genetic transfer capability may provide long-term treatment benefits by establishing permanent degradation capacity in treated environments. However, genetic stability monitoring is essential to ensure maintenance of degradation capabilities over time.
Wastewater Treatment Applications
Ex-situ wastewater treatment systems provide controlled environments for optimizing microbial degradation processes. Activated sludge systems enhanced with specialized diphenylamine-degrading bacteria demonstrate removal efficiencies exceeding 90% in secondary treatment processes [11]. The primary removal mechanism involves biodegradation rather than simple sorption, providing true elimination rather than phase transfer.
Treatment system optimization focuses on hydraulic retention time, biomass concentration, and nutrient availability to maximize degradation rates [5] [11]. Adequate retention times must be provided to allow complete metabolism, particularly for high-concentration industrial wastewaters. Nutrient supplementation may be required to support bacterial growth when diphenylamine serves as the primary carbon source.
Biofilm reactor systems offer advantages for treating fluctuating contaminant loads through enhanced biomass retention and resistance to shock loading [31]. These systems maintain high concentrations of active degraders attached to support media, providing rapid response to contamination events while maintaining treatment performance during low-load periods.
Treatment Performance and Monitoring
Successful bioremediation requires comprehensive monitoring of degradation progress, microbial community stability, and potential metabolite formation. Analytical methods must track parent compound removal while monitoring for accumulation of transformation products that may exhibit toxicity [31] [5].
Molecular monitoring techniques including quantitative PCR and community sequencing provide insights into microbial community dynamics and degradation gene expression [15]. These approaches enable optimization of treatment conditions and early detection of system performance problems before treatment failure occurs.
Toxicity monitoring using bioassays provides direct assessment of treatment effectiveness beyond simple chemical analysis [31]. Progressive reduction in toxicity during treatment indicates successful detoxification rather than simple transformation to equally toxic products. Cell-based assays using representative aquatic organisms provide relevant endpoints for evaluating environmental protection effectiveness.
Scale-Up and Implementation Considerations
Scaling laboratory-proven bioremediation technologies to field applications requires consideration of engineering factors including mass transfer limitations, mixing requirements, and environmental control systems [33] [34]. Pilot-scale studies provide essential information on treatment performance under realistic operational conditions while identifying potential scale-up challenges.
Economic feasibility analysis must consider both capital and operational costs compared to alternative treatment technologies [34]. Bioremediation often provides cost advantages for large-volume, low-concentration applications but may require longer treatment times compared to physico-chemical methods. Life-cycle analysis should include environmental benefits of biological treatment including reduced chemical usage and waste generation.
Acute Toxic;Health Hazard;Environmental Hazard